2-(3-Methylpiperidin-1-yl)thiazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylpiperidin-1-yl)thiazol-4-amine is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromaticity and reactivity, making it a valuable scaffold in drug development and other scientific research .
Vorbereitungsmethoden
The synthesis of 2-(3-Methylpiperidin-1-yl)thiazol-4-amine typically involves the nucleophilic addition reaction of thiazole derivatives with piperidine derivatives. One common method includes the reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl with various substituted isocyanates or isothiocyanates in the presence of a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
2-(3-Methylpiperidin-1-yl)thiazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylpiperidin-1-yl)thiazol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound can be used to study biochemical pathways and enzyme interactions due to its reactive thiazole ring.
Industry: It can be used in the production of dyes, biocides, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(3-Methylpiperidin-1-yl)thiazol-4-amine involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways by binding to enzymes or receptors. This interaction can lead to the modulation of cellular processes, making it a valuable compound in drug development and other therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2-(3-Methylpiperidin-1-yl)thiazol-4-amine can be compared to other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of the thiazole ring with the piperidine moiety, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C9H15N3S |
---|---|
Molekulargewicht |
197.30 g/mol |
IUPAC-Name |
2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H15N3S/c1-7-3-2-4-12(5-7)9-11-8(10)6-13-9/h6-7H,2-5,10H2,1H3 |
InChI-Schlüssel |
XYKFZXSVHJADRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C2=NC(=CS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.